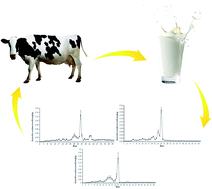The migration of acetochlor from feed to milk
RSC Advances Pub Date: 2020-12-15 DOI: 10.1039/D0RA06895K
Abstract
Acetochlor has been widely used globally for its effective weed control, but the dietary intake of associated residues by people has become a major concern nowadays. Milk is regarded as the best solvent to dissolve pesticides due to its fat-rich characteristic. In this study, we aimed to evaluate the transfer of acetochlor from feed to raw milk. Twenty lactating Australian Holstein cows were randomly chosen and divided into 1 control group and 3 treatment groups, feeding acetochlor at the dosages of 0, 0.45, 1.35 and 4.05 g per day during the treatment period. The concentration of acetochlor residues in raw milk was detected by QuEChERS together with a gas chromatography-mass spectrometry (GC-MS) method. The results showed that the highest concentrations of acetochlor residues in raw milk for the three treatment groups had a positive correlation with the dosage levels and the transfer efficiency of the low dose group was only 0.080%, higher than those of the other two groups. Besides, the national estimated daily intake (NEDI) of acetochlor from milk is 1.67 × 10−5 mg kg−1, which is 0.08% of the ADI. Overall, we concluded that the risk of acetochlor residues in milk was low, but high-dose acetochlor had a larger impact on milk quality and low-dose acetochlor had potential risks.


Recommended Literature
- [1] Acrylamide risk in food products: The shortbread case study
- [2] The Core Diseasome†‡
- [3] Green assessment of polymer microparticles production processes: a critical review†
- [4] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [5] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
- [6] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [7] A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
- [8] Front cover
- [9] Rapid cellextraction in aqueous two-phase microdroplet systems
- [10] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 113305-56-9









